N-[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide
Vue d'ensemble
Description
N-[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide, commonly known as TAK-659, is a small molecule inhibitor that has recently gained attention for its potential in the treatment of various cancers and autoimmune diseases. TAK-659 belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have been shown to be effective in the treatment of B-cell malignancies.
Mécanisme D'action
TAK-659 works by inhibiting the activity of N-[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide, a key enzyme involved in the signaling pathway of B cells. N-[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide is required for the activation of B cells and the production of antibodies, which are essential for the immune response. By inhibiting N-[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide, TAK-659 prevents the activation of B cells and the production of antibodies, leading to the suppression of the immune response.
Biochemical and Physiological Effects:
TAK-659 has been shown to have a number of biochemical and physiological effects, including inhibition of N-[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide activity, suppression of B cell activation and antibody production, and induction of apoptosis in cancer cells. Additionally, TAK-659 has been shown to have anti-inflammatory effects, which may contribute to its efficacy in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of TAK-659 is its specificity for N-[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide, which reduces the risk of off-target effects. Additionally, TAK-659 has shown efficacy in preclinical studies, making it a promising candidate for further development. However, one limitation of TAK-659 is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
There are a number of potential future directions for research on TAK-659. One area of focus is the development of more potent and selective N-[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide inhibitors, which may have improved efficacy and reduced toxicity. Additionally, further studies are needed to determine the optimal dosing and administration of TAK-659 in clinical settings. Finally, the potential use of TAK-659 in combination with other therapies, such as chemotherapy or immunotherapy, warrants further investigation.
Applications De Recherche Scientifique
TAK-659 has been extensively studied for its potential in the treatment of various cancers, including lymphoma, leukemia, and multiple myeloma. In preclinical studies, TAK-659 has been shown to inhibit N-[3-(aminocarbonyl)-4-(4-butylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide activity and induce apoptosis in cancer cells, leading to tumor regression. Additionally, TAK-659 has shown promise in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, by suppressing the activity of B cells.
Propriétés
IUPAC Name |
N-[4-(4-butylphenyl)-3-carbamoylthiophen-2-yl]oxolane-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-2-3-5-13-7-9-14(10-8-13)15-12-26-20(17(15)18(21)23)22-19(24)16-6-4-11-25-16/h7-10,12,16H,2-6,11H2,1H3,(H2,21,23)(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVXGWJJTDYOFU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C3CCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.